molecular formula C17H13ClN2OS2 B2958689 3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-19-8

3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2958689
CAS No.: 477860-19-8
M. Wt: 360.87
InChI Key: PYQUNHLTYFAPLB-UHFFFAOYSA-N
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Description

3-{[(2-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiazoloquinazolinone scaffold with a 2-chlorophenylthio-methyl substituent. This structure combines a quinazolinone core, known for diverse pharmacological activities, with a thiazole ring and a sulfur-containing side chain, which may enhance its bioactivity and physicochemical stability . The compound’s unique architecture makes it a subject of interest in medicinal chemistry, particularly for applications in antimicrobial, antitumor, or anti-inflammatory drug development.

Properties

IUPAC Name

3-[(2-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-13-6-2-4-8-15(13)22-9-11-10-23-17-19-14-7-3-1-5-12(14)16(21)20(11)17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQUNHLTYFAPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one , with CAS number 477860-19-8, belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H13ClN2OS2
  • Molecular Weight : 360.88 g/mol
  • Boiling Point : Approximately 539.9 °C (predicted)
  • Density : 1.48 g/cm³ (predicted)
  • pKa : 0.04 (predicted)

These properties suggest a stable compound suitable for various chemical reactions and biological assays.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against various bacterial strains:

  • In vitro Studies : Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives bearing chloro or hydroxy groups have shown enhanced antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines:

  • Case Study Findings : In a study assessing the antiproliferative effects of related quinazoline derivatives, several compounds exhibited IC50 values in the micromolar range (less than 10 μM) against cancer cell lines like A549 (lung cancer) and K562 (chronic myeloid leukemia) . This suggests that the compound may inhibit cancer cell growth effectively.

The mechanisms through which quinazoline derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Some studies have highlighted the ability of these compounds to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to 'thymineless cell death' in cancer cells.
  • Anti-inflammatory Properties : Quinazoline derivatives have also been investigated for their anti-inflammatory effects. They can inhibit tumor necrosis factor-alpha (TNF-α) production, which is pivotal in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:

Compound StructureBiological ActivityNotes
2-Chlorophenyl groupEnhances antibacterial activityPresence of electron-withdrawing groups increases potency
Sulfanyl linkageImproves cytotoxicitySulfur atoms can stabilize interactions with biological targets
Dihydroquinazolinone coreEssential for activityThe core structure is vital for binding to target enzymes

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the thiazolo[2,3-b]quinazolinone family. Key structural analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key References
3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 3-Chlorophenylthio-methyl C₁₇H₁₃ClN₂OS₂ 360.9
3-{[(4-Methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one 4-Methylphenylthio-methyl C₁₈H₁₆N₂OS₂ 356.5
2-(4-Benzylpiperazin-1-ylmethyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one 4-Benzylpiperazin-1-ylmethyl C₂₂H₂₄N₄OS 400.5

Key Structural Differences :

  • Substituent Position : The 2-chlorophenyl group in the target compound vs. 3-chlorophenyl (), 4-methylphenyl (), or benzylpiperazinyl () substituents.
  • Electronic Effects : Electron-withdrawing chlorine (in 2- or 3-chlorophenyl derivatives) vs. electron-donating methyl groups (4-methylphenyl derivative), influencing reactivity and intermolecular interactions .
Physicochemical Properties
  • Solubility : The 2-chlorophenyl derivative exhibits lower aqueous solubility compared to the 4-methylphenyl analogue due to increased hydrophobicity from the chlorine atom .
  • Melting Point : Chlorinated derivatives (e.g., 2- or 3-chlorophenyl) typically show higher melting points (>200°C) than alkyl-substituted analogues (~180–190°C), attributed to stronger halogen bonding and crystal packing efficiency .
Computational and Crystallographic Insights
  • DFT Analysis : The thioamide tautomer of 3a-(4-chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolin-5-one is energetically favored, with calculated ¹³C NMR shifts aligning closely with experimental data (R² = 0.98) .
  • Crystal Packing: Thiazoloquinazolinones with bulky substituents (e.g., 2-chlorophenyl) form dense crystal lattices stabilized by C–H···O and π–π interactions, as observed in ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine derivatives .

Q & A

Q. Basic Research Focus

  • 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially in crowded aromatic regions .
  • X-ray crystallography : Confirm regiochemistry of the thiazoloquinazolinone core (e.g., bond angles and torsion angles) .
    Contradiction Management :
  • Cross-validate IR peaks with DFT-simulated spectra to identify misassignments .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in targeting specific enzymes or receptors?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    Experimental Design :
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .

How can researchers design experiments to assess the environmental fate and ecotoxicological impacts of this compound?

Q. Advanced Research Focus

  • Biodegradation studies : Use OECD 301B guidelines to measure half-life in aqueous systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) .
    Data Interpretation :
  • Compare degradation products (via LC-MS) with parent compound toxicity to identify hazardous metabolites .

What advanced techniques (e.g., X-ray crystallography, HRMS) are critical for confirming the stereochemistry and regiochemistry of the synthesized compound?

Q. Basic Research Focus

  • Single-crystal X-ray diffraction : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks) .
  • HRMS-ESI : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

How should researchers approach structure-activity relationship (SAR) studies to modify the thiazoloquinazolinone core for enhanced pharmacological properties?

Q. Advanced Research Focus

  • Systematic substitutions : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity .
  • Bioisosteric replacements : Substitute the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
    Validation :
  • Use molecular docking to predict binding affinity changes before synthesis .

What safety protocols are essential when handling sulfanyl-containing intermediates during synthesis, given their potential reactivity?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols .
    Emergency Measures :
  • Neutralize spills with 10% sodium bicarbonate solution .

What methodologies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via UPLC-PDA .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor purity .

How can molecular docking studies be integrated with experimental data to elucidate the compound's mechanism of action at the molecular level?

Q. Advanced Research Focus

  • Docking workflow : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase) and calculate binding energies .
  • Validation : Correlate docking scores (ΔG) with IC₅₀ values from enzyme assays to validate predictions .

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